molecular formula C20H24N6O4 B2935785 N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 886943-54-0

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2935785
CAS No.: 886943-54-0
M. Wt: 412.45
InChI Key: AECOFYKKAMRGPX-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound characterized by its molecular structure, which includes a piperazine ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives. One common approach is to first synthesize 4-methylpiperazine and then react it with appropriate reagents to introduce the pyridine and nitrophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve high yields and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the nitrophenyl moiety can be further oxidized under certain conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzoic acid derivatives.

  • Reduction: Aminophenyl derivatives.

  • Substitution: Substituted piperazines or pyridines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It could be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

  • N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

  • N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

  • N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-aminophenyl)oxalamide

Uniqueness: The uniqueness of N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide lies in its specific arrangement of functional groups, which can influence its reactivity and interaction with biological targets. The presence of the nitro group on the phenyl ring, in particular, can significantly affect its chemical properties and biological activity.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-24-9-11-25(12-10-24)18(15-3-2-8-21-13-15)14-22-19(27)20(28)23-16-4-6-17(7-5-16)26(29)30/h2-8,13,18H,9-12,14H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOFYKKAMRGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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